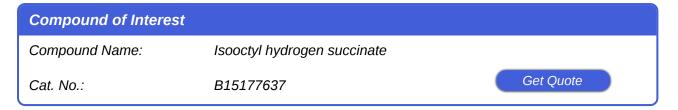


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## An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Succinate Compounds

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of succinate compounds. TGA is a powerful analytical technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere.[1][2] This information is critical for determining the thermal stability, composition, and kinetic parameters of decomposition for a wide range of succinate-based materials, including metal-organic frameworks, pharmaceutical salts, and polymers.[3][4][5]

## **Core Principles of TGA**

Thermogravimetric analysis is based on the precise measurement of a sample's mass as it is subjected to a controlled temperature program.[2] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The derivative of this curve (DTG) can also be plotted to identify the temperatures at which the most significant mass loss occurs. Events that can be studied using TGA include:

- Desolvation/Dehydration: The loss of solvent or water molecules from a crystal lattice.[1]
- Decomposition: The chemical breakdown of the material into volatile products.
- Oxidation: The reaction of the material with an oxidizing atmosphere.



## **Experimental Protocols**

A generalized experimental protocol for the TGA of succinate compounds is outlined below. It is important to note that specific parameters may need to be optimized depending on the nature of the sample and the analytical goals.

- 1. Sample Preparation:
- Ensure the sample is representative and homogeneous.
- For powders, a sample size of 5-10 mg is typically sufficient.[6] If significant mass loss
   (>50%) is expected, a smaller sample size of around 5 mg is recommended.[7] For smaller mass losses (5-20%), a larger sample of 10-20 mg may be used.[7]
- If the sample is sensitive to moisture or oxygen, handle it in a controlled environment (e.g., a glove box).[7]
- 2. Instrument Setup and Calibration:
- Crucible Selection: Alumina (Al2O3) crucibles are commonly used.[7] Ensure the crucible is inert to the sample and any decomposition products.[7]
- Atmosphere: The choice of purge gas is critical and will influence the decomposition pathway.
  - Inert Atmosphere: Nitrogen (N2) or Argon (Ar) are used to study thermal decomposition in the absence of oxidation.[3] A typical flow rate is 20-50 mL/min.[6][8]
  - Oxidizing Atmosphere: Air or oxygen is used to study oxidative decomposition.
- Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's specifications. This often involves using certified weight standards and materials with known melting points.[8]
- 3. TGA Measurement:
- Temperature Program:



- Dynamic Scan: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[6][8]
- Isothermal Hold: The sample is held at a specific temperature for a period of time to study mass loss as a function of time.[1]
- Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

### 4. Data Analysis:

- Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the DTG curve), and the percentage of mass loss for each step.
- The residual mass at the end of the experiment can provide information about the inorganic content of the sample.[10]

The following diagram illustrates a typical workflow for a TGA experiment.



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A generalized workflow for conducting a thermogravimetric analysis experiment.

## **Thermal Decomposition of Succinate Compounds**

The thermal behavior of succinate compounds varies significantly depending on their chemical structure, including the cation in the case of succinate salts and the polymer backbone in the



case of polyesters.

### Succinic Acid and Sodium Succinate

- Succinic Acid: When heated in either a nitrogen or carbon dioxide atmosphere, succinic acid first melts and then evaporates.[3]
- Sodium Succinate: The thermal decomposition of sodium succinate occurs with the
  formation of sodium carbonate as a final residue.[3] Sodium succinate hexahydrate shows
  an initial mass loss between 30-130 °C in a nitrogen atmosphere, corresponding to the loss
  of water molecules.[11]

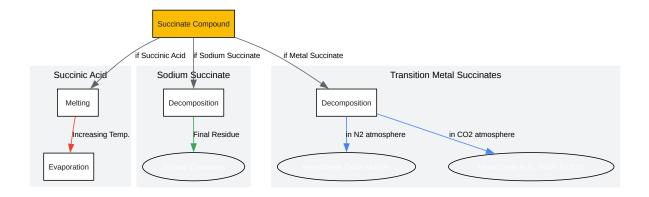
#### **Transition Metal Succinates**

The thermal decomposition of transition metal succinates is highly dependent on the atmosphere.

- In a Nitrogen (Inert) Atmosphere: The final residue is often a mixture of the metal and metal oxide, with the exception of zinc succinate, which leaves a small amount of carbonaceous residue.[3]
- In a Carbon Dioxide (Reactive) Atmosphere: The final residues are typically metal oxides, such as MnO, Fe3O4, CoO, and ZnO, or mixtures of metal and metal oxide, as seen with Ni/NiO and Cu/Cu2O.[3]

The following diagram illustrates the different decomposition pathways for various succinate compounds.





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Thermal decomposition pathways of different types of succinate compounds.

# **Quantitative Data from TGA of Succinate Compounds**

The following tables summarize quantitative data obtained from the TGA of various succinate compounds as reported in the literature.

Table 1: Thermal Decomposition of Imidazoline/Dimethyl Succinate Hybrids[9]

Atmosphere	T5% Onset (°C)	<b>Decomposition Stages</b>	
Inert (N2)	200–208	Multi-step	
Oxidizing (Air)	191–197	3 main stages	

T5% represents the temperature at which 5% mass loss is observed.

Table 2: Thermal Decomposition of Poly(alkylene succinate)s[5]



Polymer	Maximum Decomposition Temperature (°C)
Poly(ethylene succinate) (PESu)	420–430
Poly(butylene succinate) (PBSu)	420–430
Poly(hexylene succinate) (PHSu)	420–430
Poly(octylene succinate) (POSu)	420–430
Poly(decylene succinate) (PDeSu)	420–430

Table 3: TGA of Pharmaceutical Succinate Salts (Hydrates)[8]

Sample	Initial Mass (mg)	Event	Temperature Range (°C)	Mass Loss (mg)
HCl salt monohydrate	4.89	Water loss	up to 111.81	0.168
Mesylate salt trihydrate	5.562	Surface water loss	-	0.410

## **Applications in Pharmaceutical Development**

TGA is an indispensable tool in the pharmaceutical industry for the characterization of active pharmaceutical ingredients (APIs) and excipients. For succinate-based pharmaceuticals, TGA can be used to:

- Determine Hydration/Solvation State: Quantify the amount of water or solvent in a drug substance.[1]
- Assess Thermal Stability: Identify the temperature at which a drug substance begins to degrade, which is crucial for determining storage conditions and shelf life.
- Characterize Polymorphs and Salts: Different polymorphic forms or salts of a drug can exhibit different thermal stabilities, which can be distinguished by TGA.[1]



• Study Drug-Excipient Compatibility: TGA can be used to screen for potential interactions between a drug and excipients in a formulation.[4]

The combination of TGA with other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provides a more complete understanding of the thermal behavior of pharmaceutical materials.[1][8]

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